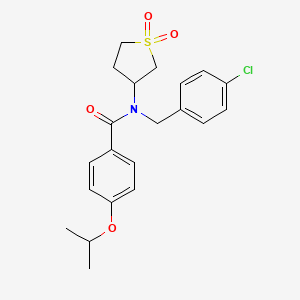
Urea,n-(3,4-dichlorophenyl)-n-heptyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is a chemical compound belonging to the class of substituted ureas It is characterized by the presence of a 3,4-dichlorophenyl group and a heptyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- typically involves the reaction of 3,4-dichloroaniline with heptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichloroaniline by the chlorination of aniline.
Step 2: Reaction of 3,4-dichloroaniline with heptyl isocyanate to form Urea, N-(3,4-dichlorophenyl)-N’-heptyl-.
The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents.
科学研究应用
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-methyl-
- Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
- Urea, N-(3,4-dichlorophenyl)-N’-propyl-
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are beneficial. The compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13041-40-2 |
|---|---|
分子式 |
C14H20Cl2N2O |
分子量 |
303.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-heptylurea |
InChI |
InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19) |
InChI 键 |
LOQMQPWRVINQQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098634.png)


![2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15098652.png)
![5-(4-Bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-mor pholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B15098654.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B15098662.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098664.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B15098671.png)



![2-[4-(Difluoromethoxy)phenyl]indolizine](/img/structure/B15098705.png)
![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)
